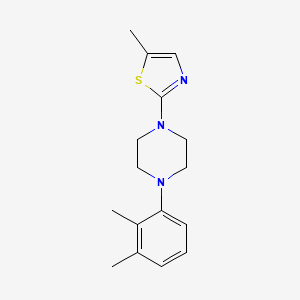![molecular formula C15H13ClFN5 B12263795 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline is a synthetic organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a pyrazole ring, an azetidine ring, and a quinazoline core. The incorporation of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 4-chloro-1H-pyrazole with an appropriate aldehyde or ketone in the presence of a base to form the pyrazole intermediate.
Synthesis of the azetidine ring: The pyrazole intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Formation of the quinazoline core: The final step involves the cyclization of the azetidine-pyrazole intermediate with a fluorinated aromatic amine to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloroquinazoline
- **4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline
- **4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylquinazoline
Uniqueness
The uniqueness of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C15H13ClFN5 |
|---|---|
Poids moléculaire |
317.75 g/mol |
Nom IUPAC |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoroquinazoline |
InChI |
InChI=1S/C15H13ClFN5/c16-11-4-20-22(8-11)7-10-5-21(6-10)15-13-3-12(17)1-2-14(13)18-9-19-15/h1-4,8-10H,5-7H2 |
Clé InChI |
GKTIKZZLVPYTGB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)CN4C=C(C=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12263769.png)

![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12263774.png)
![3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12263779.png)
![4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B12263780.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12263782.png)
![5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263783.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12263786.png)
![N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12263787.png)
![4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12263790.png)
![2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263791.png)
